molecular formula C10H10FNO3 B14477848 N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide CAS No. 71692-92-7

N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide

Cat. No.: B14477848
CAS No.: 71692-92-7
M. Wt: 211.19 g/mol
InChI Key: LJZBSUVDVOULLQ-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide typically involves the reaction of 4-fluoroaniline with an appropriate acylating agent under controlled conditions. One common method involves the use of chloroacetyl chloride as the acylating agent, with triethylamine serving as an acid-binding agent . The reaction is carried out under mild conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Starting Materials: 4-fluoroaniline, chloroacetyl chloride, triethylamine.

    Reaction Conditions: The reaction is performed in an organic solvent such as dichloromethane at room temperature.

    Procedure: 4-fluoroaniline is dissolved in the solvent, followed by the addition of triethylamine. Chloroacetyl chloride is then added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the recovery and recycling of reagents such as triethylamine can further reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s fluorophenyl group enhances its binding affinity to these targets, making it a potent inhibitor. Additionally, the hydroxy and oxobutanamide groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its specific binding affinity and reactivity, which make it a valuable compound in scientific research.

Properties

CAS No.

71692-92-7

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-hydroxy-3-oxobutanamide

InChI

InChI=1S/C10H10FNO3/c1-7(13)6-10(14)12(15)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3

InChI Key

LJZBSUVDVOULLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N(C1=CC=C(C=C1)F)O

Origin of Product

United States

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